Lithium sulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solid-State Ionics

- Lithium sulfate's potential as a component of ion conducting glasses is being explored. These glasses have the ability to conduct ions, making them valuable in applications like solid-state batteries.

- Research is ongoing to develop transparent conducting films using lithium sulfate. These films have potential applications in solar panels and other optoelectronic devices due to their ability to conduct both electricity and light.

Material Science

- Lithium sulfate crystals exhibit piezoelectric properties, meaning they generate an electric current when subjected to mechanical stress. This property makes them suitable for use in ultrasound-based non-destructive testing as efficient sound receivers. However, their water solubility limits their applicability in this area.

Chemical Separations

- A well-established application of lithium sulfate monohydrate is separating calcium and magnesium ions in aqueous solutions. [] This separation is crucial in various analytical and preparative chemistry procedures.

Other Research Areas

- Lithium sulfate monohydrate serves as a precursor or building block for the synthesis of other lithium-containing compounds used in various scientific research fields.

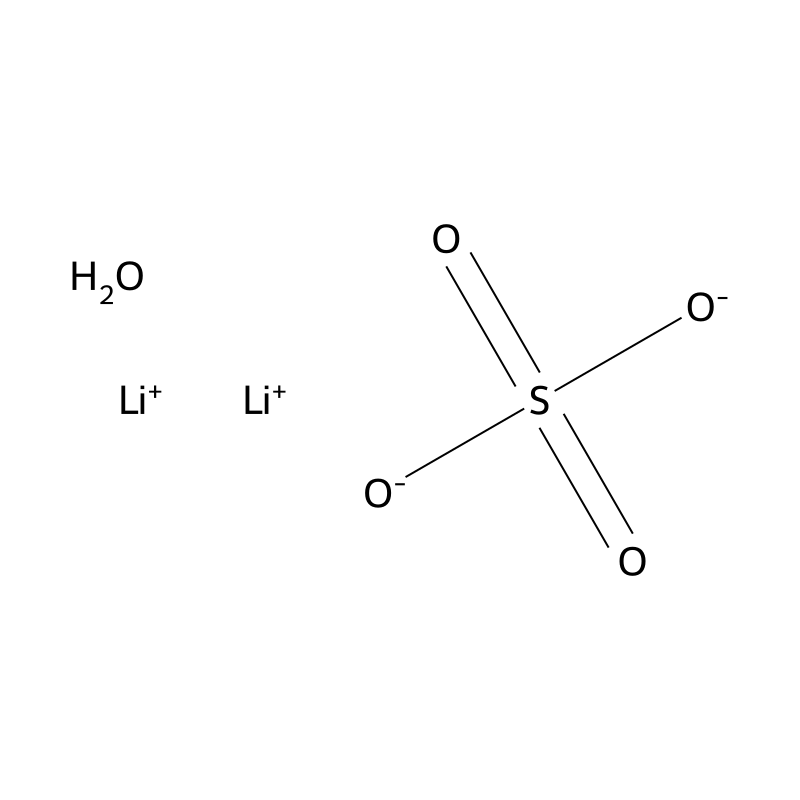

Lithium sulfate monohydrate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is the monohydrate form of lithium sulfate, which is derived from sulfuric acid. This compound has a molecular weight of approximately 127.96 g/mol and a density of about 2.06 g/cm³ .

Lithium sulfate monohydrate exhibits unique solubility characteristics; it is soluble in water, but unlike many salts, its solubility decreases as the temperature increases, a phenomenon known as retrograde solubility . The compound has pyroelectric properties, meaning it can generate an electrical charge in response to temperature changes. When heated, its electrical conductivity increases, peaking at a molarity of 2 M before declining .

The primary reaction for lithium sulfate monohydrate can be represented as follows:

This reaction indicates the loss of water upon heating.

Lithium ions play a significant role in biological systems, particularly in psychiatric medicine. Lithium sulfate monohydrate is known for its rapid gastrointestinal absorption and distribution throughout the body, especially in the liver and kidneys. It typically reaches equilibrium within 8 to 10 days after administration .

Lithium ions influence various neuroendocrine functions and are believed to stabilize mood by modulating neurotransmitter systems, particularly serotonin and norepinephrine . This modulation may contribute to the therapeutic effects observed in bipolar disorder and other mood disorders.

Lithium sulfate monohydrate can be synthesized through several methods:

- Acid Roasting: This method involves treating spodumene ore with sulfuric acid, followed by water leaching to extract lithium ions.

- Evaporation: After leaching, evaporation of the solution leads to the crystallization of lithium sulfate monohydrate.

- Direct Reaction: Lithium hydroxide can be reacted with sulfuric acid to produce lithium sulfate directly.

These processes yield lithium sulfate monohydrate as a primary product, which can then be purified for various applications .

Lithium sulfate monohydrate has diverse applications across various industries:

- Pharmaceuticals: Used in medications for mood stabilization.

- Lithium-Ion Batteries: Serves as a precursor for lithium hydroxide production, essential for battery technology.

- Chemical Manufacturing: Utilized in producing other lithium compounds.

- Agriculture: Acts as a micronutrient source in fertilizers.

- Electronics: Employed in electronic components due to its electrical properties.

Its unique properties make it valuable in energy storage solutions and various chemical processes .

Studies on lithium sulfate monohydrate primarily focus on its interactions with biological systems and other chemicals. Its interaction with neurotransmitters is significant for understanding its therapeutic effects. Additionally, research into its solubility behavior may provide insights into its environmental impact and bioavailability when used in agricultural applications .

Several compounds share similarities with lithium sulfate monohydrate regarding their chemical structure or applications. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium sulfate | Exothermic dissolution; widely used in detergents | |

| Potassium sulfate | Commonly used as a fertilizer; high solubility | |

| Calcium sulfate | Exists in multiple hydration states (e.g., gypsum) | |

| Magnesium sulfate | Known for its use as Epsom salt; different hydration states | |

| Barium sulfate | Used as a radiocontrast agent; insoluble in water |

Lithium sulfate monohydrate is unique due to its specific retrograde solubility behavior and pyroelectric properties, making it distinct among these similar compounds .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant